5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid
Overview
Description
5-(2-Aminoethyl)dithio-2-nitrobenzoic acid is a biochemical reagent known for its stability and reactivity with thiol groups. It is often used in scientific research to quantify thiol contents and enzymatic assays under basic pH conditions .
Mechanism of Action
Target of Action
The primary target of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is free sulfhydryl groups . These groups are found in various proteins and peptides, and their reactivity plays a crucial role in many biological processes.
Mode of Action
This compound interacts with its targets by reacting with free thiols . This reaction is similar to that of Ellman’s reagent, a commonly used compound for quantifying thiol contents . This compound is more base-stable, which allows it to maintain its reactivity under basic ph conditions .
Result of Action
The primary result of the compound’s action is the quantification of thiol contents . By reacting with free thiols, it allows for the measurement of these groups in various samples. This can be useful in a variety of research and clinical applications, such as determining the sulfhydryl content in proteins, peptides, and tissues .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As mentioned earlier, the compound is more stable under basic conditions . Therefore, its efficacy and stability could potentially be affected by changes in pH. Other environmental factors that could influence its action include temperature and the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid has been experimentally shown to react with free thiols in a similar manner to Ellman’s reagent, but with dramatically improved stability . This makes it a valuable tool in biochemical reactions involving thiols.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with free thiols. This reaction is similar to that of Ellman’s reagent, but this compound offers improved stability under basic pH conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a stable reaction with free thiols, offering improved stability over Ellman’s reagent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid involves the reaction of 2-nitrobenzoic acid with 2-aminoethanethiol under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the dithio linkage .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)dithio-2-nitrobenzoic acid primarily undergoes reactions with thiol groups. It can participate in oxidation and reduction reactions, forming disulfide bonds and releasing 2-nitro-5-thiobenzoic acid .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major product formed from the reaction of this compound with thiols is 2-nitro-5-thiobenzoic acid, which is a yellow-colored compound used as an indicator in various assays .
Scientific Research Applications
5-(2-Aminoethyl)dithio-2-nitrobenzoic acid is widely used in scientific research for the quantification of thiol groups in proteins and biomolecules. It is also used in enzymatic assays to measure the activity of enzymes that interact with thiol groups . In the field of medicine, it is used to study the redox state of cells and to investigate the role of thiol groups in various diseases .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Dithiobis(2-nitrobenzoic acid)
- Ellman’s reagent
Uniqueness
5-(2-Aminoethyl)dithio-2-nitrobenzoic acid is more base-stable compared to Ellman’s reagent, making it suitable for use in basic pH conditions. It also exhibits improved stability and reactivity with thiol groups, which enhances its utility in various biochemical assays .
Properties
IUPAC Name |
5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFVSIOSWJQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593123 | |
Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71899-86-0 | |
Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid interact with thiols and what are the downstream effects of this interaction?
A1: this compound (ADNB) reacts with thiol groups through a thiol-disulfide exchange reaction. This results in the cleavage of the disulfide bond in ADNB and the formation of a new disulfide bond between ADNB and the thiol-containing molecule. This reaction releases 2-nitro-5-thiobenzoate (TNB), which exhibits a strong absorbance at 412 nm. [1] This colorimetric change allows for the quantification of thiol groups in solution. [2]
Q2: Can you elaborate on the use of fluorescent probes as alternatives to ADNB in thiol quantification, particularly in enzyme assays?
A2: While ADNB offers a colorimetric method for thiol quantification, fluorescent or chemiluminescent probes provide advantages for enzyme assays, particularly in high-throughput screening for enzyme inhibitors. [1] For instance, using a dioxetane-disulfide derivative as a chemiluminescent probe instead of ADNB significantly improved the sensitivity of the acetylcholinesterase assay with acetylthiocholine. [1] Fluorescent probes offer higher sensitivity and are more amenable to automation, making them desirable for large-scale screening efforts in drug discovery. [1]
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